(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is a chemical compound that features an amino group, a brominated pyridine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the pyridine ring.
Amination: The brominated pyridine is then subjected to amination, where an amino group is introduced at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Hydroxylation: The final step involves the introduction of a hydroxyl group at the 1-position of the propan-1-ol chain. This can be accomplished through various methods, including hydrolysis or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (RSH)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of azides, thiols, or other substituted derivatives
Scientific Research Applications
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-chloro(3-pyridyl))propan-1-OL: Similar structure with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(5-fluoro(3-pyridyl))propan-1-OL: Similar structure with a fluorine atom instead of bromine.
(3S)-3-Amino-3-(5-iodo(3-pyridyl))propan-1-OL: Similar structure with an iodine atom instead of bromine.
Uniqueness
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom can influence the compound’s electronic properties, making it a valuable tool for studying structure-activity relationships in various applications.
Properties
Molecular Formula |
C8H11BrN2O |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromopyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m0/s1 |
InChI Key |
FEBZQMXCYJMRRP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Br)[C@H](CCO)N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CCO)N |
Origin of Product |
United States |
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